An In-depth Technical Guide to 3-Methoxy-4-methylphenol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-Methoxy-4-methylphenol: Properties, Synthesis, and Potential Applications
Introduction
3-Methoxy-4-methylphenol, a substituted phenol derivative, represents a unique molecular scaffold with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a phenol, a methoxy group, and a methyl group on an aromatic ring, provides multiple reactive sites and opportunities for derivatization. This technical guide offers a comprehensive overview of the chemical properties, a plausible synthetic route, and the prospective applications of 3-Methoxy-4-methylphenol, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific isomer is not as abundant as for its common counterpart, creosol (2-methoxy-4-methylphenol), this guide synthesizes available information and expert analysis to provide a thorough understanding of the compound.
Chemical Structure and Core Properties
The foundational attributes of 3-Methoxy-4-methylphenol are summarized below. These identifiers are crucial for accurate documentation and database referencing.
| Property | Value | Source |
| IUPAC Name | 3-methoxy-4-methylphenol | [1] |
| CAS Number | 19217-50-6 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)O)OC | [1] |
| InChI Key | SOYWOKSOKVRZRZ-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.4 | [1] |
Proposed Synthesis of 3-Methoxy-4-methylphenol
A practical and efficient synthesis of 3-Methoxy-4-methylphenol can be envisioned through the selective mono-O-methylation of a commercially available precursor, 4-methylcatechol (3,4-dihydroxytoluene). The key challenge in this synthesis is to achieve regioselectivity, favoring methylation of the hydroxyl group at the 3-position over the 4-position. The hydroxyl group at the 4-position is sterically less hindered, but the electronic environment can influence reactivity. A plausible approach involves the use of a mild methylating agent in the presence of a base under controlled conditions to favor the desired isomer.
Reaction Scheme: Selective Mono-O-methylation of 4-Methylcatechol
Caption: Proposed synthesis of 3-Methoxy-4-methylphenol from 4-methylcatechol.
Experimental Protocol
This protocol is based on established methodologies for the selective methylation of catechols.[2]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylcatechol (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone (10 mL per gram of catechol).
-
Initiation of Reaction: Stir the suspension under a nitrogen atmosphere and bring it to a gentle reflux.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (1.0 eq) dropwise to the refluxing mixture over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by a brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired 3-methoxy-4-methylphenol from the isomeric 4-methoxy-3-methylphenol and any unreacted starting material.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for 3-Methoxy-4-methylphenol, the following data is based on predictive models and analysis of its structural features.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (3H): Expected to appear in the range of δ 6.5-7.0 ppm. The protons on the aromatic ring will exhibit splitting patterns based on their coupling with neighboring protons.
-
Phenolic Hydroxyl Proton (1H): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, typically between δ 4.5-5.5 ppm.
-
Methoxy Protons (3H): A sharp singlet is predicted to appear around δ 3.8 ppm.
-
Methyl Protons (3H): A singlet corresponding to the methyl group on the aromatic ring is expected around δ 2.2 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield.
-
Methoxy Carbon (1C): A signal for the methoxy carbon is predicted to be around δ 55-60 ppm.
-
Methyl Carbon (1C): The methyl carbon signal is expected to appear upfield, around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Expected)
-
O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Characteristic absorptions around 1500-1600 cm⁻¹.
-
C-O Stretch (Phenol and Ether): Strong bands in the region of 1000-1300 cm⁻¹.
Chemical Reactivity and Stability
The reactivity of 3-Methoxy-4-methylphenol is governed by its functional groups: the phenolic hydroxyl, the methoxy ether, and the aromatic ring.
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Acidity: The phenolic hydroxyl group imparts acidic properties to the molecule, allowing it to react with bases to form a phenoxide ion.[3] The phenoxide is a potent nucleophile.
-
Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution.[4][5] This makes the aromatic ring susceptible to reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation. The positions ortho and para to the powerful hydroxyl group are the most activated.
-
Ether Cleavage: The methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding catechol.[6]
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of the electron-donating methyl and methoxy groups can influence this reactivity.
-
Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[7][8] It may be sensitive to light and air over prolonged periods.
Potential Applications in Research and Development
While specific applications for 3-Methoxy-4-methylphenol are not extensively documented, its structure suggests its utility as a versatile building block in several areas:
-
Medicinal Chemistry: As a substituted phenol, it can serve as a precursor for the synthesis of more complex molecules with potential biological activity. The phenolic hydroxyl group can be a key interaction point with biological targets or a handle for further functionalization.
-
Agrochemicals: Phenolic compounds are common moieties in herbicides, fungicides, and insecticides. 3-Methoxy-4-methylphenol could be explored as a scaffold for new agrochemicals.
-
Materials Science: The structure could be incorporated into polymers or other materials where the properties of substituted phenols are desired, such as for antioxidant capabilities.
The commercial availability of 3-Methoxy-4-methylphenol from various suppliers indicates its ongoing use in research and discovery laboratories.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Methoxy-4-methylphenol is not widely available. However, based on the GHS information from PubChem and data for analogous compounds, the following hazards and precautions should be considered:
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage. May also cause respiratory irritation.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][9]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]
References
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There is a small difference in the reactivity of phenol and anisole towards electrophilic substitution. Why is it so? : r/chemhelp. (2021, April 1). Reddit. Retrieved January 9, 2026, from [Link]
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